![molecular formula C13H11ClFN3O2S B2685734 6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797085-60-9](/img/structure/B2685734.png)
6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Description
The compound “6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is not provided in the available resources.Chemical Reactions Analysis
The chemical reactions involving pyrimidines can be diverse, depending on the specific compound and conditions . Unfortunately, specific chemical reactions involving “6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” were not found in the available resources.Scientific Research Applications
Synthesis of Gefitinib
This compound can be used in the synthesis of Gefitinib , a drug used in cancer chemotherapy . An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in this protocol. The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .
Inhibitors of Tyrosinase
The compound can be used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms. Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
Synthesis of Pyrimidine Derivatives
The compound can be used in the synthesis of pyrimidine derivatives . This method gave a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .
Anti-Inflammatory Activities
The compound can be used in the synthesis of derivatives that show anti-inflammatory and analgesic activities . Amongst the derivatives, compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .
properties
IUPAC Name |
6-(3-chloro-4-fluorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2S/c14-11-5-10(1-2-12(11)15)21(19,20)18-4-3-13-9(7-18)6-16-8-17-13/h1-2,5-6,8H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMYORRJNZTXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
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